molecular formula C6H2Cl2FNO2 B2407117 2,5-Dichloro-3-fluoroisonicotinic acid CAS No. 514798-00-6

2,5-Dichloro-3-fluoroisonicotinic acid

Cat. No.: B2407117
CAS No.: 514798-00-6
M. Wt: 209.99
InChI Key: XXKZEJNVNFYDAP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2Cl2FNO2. It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-fluoroisonicotinic acid typically involves the halogenation of isonicotinic acid derivatives. One common method includes the chlorination and fluorination of isonicotinic acid under controlled conditions. The reaction may involve the use of reagents such as thionyl chloride and fluorine gas, with the reaction being carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2,5-Dichloro-3-fluoroisonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3-fluoroisonicotinic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,5-dichloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKZEJNVNFYDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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